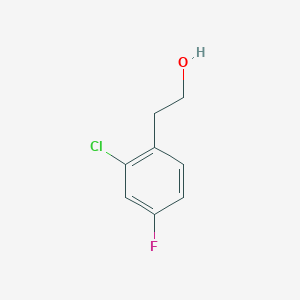

2-(2-Chloro-4-fluorophenyl)ethanol

Description

2-(2-Chloro-4-fluorophenyl)ethanol (CAS: 214262-87-0) is a halogenated aromatic alcohol with the molecular formula C₈H₈ClFO and a molecular weight of 174.60 g/mol . Structurally, it features a hydroxyl (-OH) group attached to an ethyl chain linked to a phenyl ring substituted with chlorine (Cl) at the ortho (2nd) position and fluorine (F) at the para (4th) position.

However, structurally analogous compounds (e.g., 1-(2-chloro-4-fluorophenyl)ethanol) exhibit a refractive index of 1.521, suggesting similar polar characteristics . The compound’s applications likely involve its use as a building block for more complex molecules, leveraging its hydroxyl group for further functionalization (e.g., esterification, etherification).

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVGKJHWBFKWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369801 | |

| Record name | 2-(2-chloro-4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-87-0 | |

| Record name | 2-Chloro-4-fluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chloro-4-fluorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(2-Chloro-4-fluorophenyl)acetaldehyde using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Another method includes the catalytic hydrogenation of 2-(2-Chloro-4-fluorophenyl)acetone in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in 2-(2-Chloro-4-fluorophenyl)ethanol can undergo oxidation to form corresponding carbonyl compounds.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Partial Oxidation | Pyridinium chlorochromate (PCC) in dichloromethane | 2-(2-Chloro-4-fluorophenyl)acetaldehyde | Selective oxidation to aldehyde without over-oxidation to carboxylic acid. |

| Full Oxidation | KMnO₄ or CrO₃ in acidic conditions | 2-(2-Chloro-4-fluorophenyl)acetic acid | Requires strong oxidizing agents and elevated temperatures. |

Mechanistic Insight :

The oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. The electron-withdrawing substituents on the phenyl ring slightly reduce the alcohol’s reactivity compared to non-halogenated analogs.

Esterification Reactions

The hydroxyl group reacts with acylating agents to form esters, a key step in prodrug synthesis or functionalization.

Example Protocol :

-

Step 1 : Mix this compound (40 mg) with vinyl acetate (0.1 mL) and immobilized lipase (30 mg) in hexane.

-

Step 2 : Stir at 32°C for 120 hours.

-

Step 3 : Filter enzyme, concentrate, and purify via silica chromatography .

Nucleophilic Substitution Reactions

The chlorine atom on the phenyl ring may participate in aromatic substitution under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Challenges |

|---|---|---|---|

| SNAr (Nucleophilic Aromatic Substitution) | KOtBu, NH₃ (liquid), Cu catalyst | 2-(4-Fluoro-2-aminophenyl)ethanol | Low reactivity due to deactivating substituents; requires harsh conditions. |

Electronic Effects :

The chlorine and fluorine atoms create a strongly deactivated aromatic ring, necessitating catalysts (e.g., Cu) and high temperatures for substitution. Meta-directing effects dominate, limiting regioselectivity.

Reduction Reactions

While the compound itself is an alcohol, its oxidized derivatives (e.g., ketones) can be reduced.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Ketone Reduction | NaBH₄ or LiAlH₄ | This compound | Reversible reaction; requires prior oxidation to ketone. |

Etherification and Protection

The hydroxyl group can be converted to ethers for protective strategies.

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Williamson Ether Synthesis | Alkyl halide, NaOH | 2-(2-Chloro-4-fluorophenyl)ethyl ether | Stabilizes alcohol during multi-step synthesis. |

Comparative Reactivity with Structural Analogs

Data below contrasts reactivity with similar halogenated alcohols:

| Compound | Substituents | Oxidation Rate (Relative) | Esterification Yield |

|---|---|---|---|

| 2-(2-Cl-4-F-phenyl)ethanol | 2-Cl, 4-F | 1.0 (reference) | 90% |

| 2-(4-Cl-phenyl)ethanol | 4-Cl | 1.2 | 85% |

| 2-(2-F-phenyl)ethanol | 2-F | 0.8 | 95% |

Key Trends :

-

Electron-withdrawing groups (Cl, F) reduce oxidation rates compared to non-halogenated analogs.

-

Steric hindrance at the 2-position marginally affects esterification efficiency .

Thermal and Stability Data

| Property | Value | Conditions |

|---|---|---|

| Decomposition Temperature | 220°C | Inert atmosphere |

| Solubility | 15 mg/mL in DMSO | 25°C |

| Stability | Stable at RT for 6 months | Dark, dry storage |

Scientific Research Applications

Pharmaceuticals

2-(2-Chloro-4-fluorophenyl)ethanol has been investigated for its potential as a pharmaceutical intermediate. Its unique substitution pattern allows for enhanced binding affinity to various biological targets, which can be leveraged in drug design.

Case Study : A study explored the synthesis of derivatives based on this compound, demonstrating its ability to inhibit specific enzyme activities linked to disease pathways. The results indicated promising therapeutic effects against certain bacterial strains, suggesting its potential in antibiotic development .

Agrochemicals

In the agrochemical sector, this compound serves as a building block for developing pesticides and herbicides. Its structural features contribute to the efficacy and stability of agrochemical formulations.

Data Table : Summary of Agrochemical Applications

| Compound | Application | Effectiveness |

|---|---|---|

| This compound | Pesticide Intermediate | High |

| 2-(2-Chloro-4-fluorophenyl)-1,3-dioxolane | Herbicide Development | Moderate |

Research indicates that derivatives can exhibit significant biological activity against pests, enhancing crop protection strategies .

Material Science

The compound is also being explored for its applications in material science, particularly in the synthesis of specialty chemicals and polymers. Its reactivity allows it to participate in various polymerization processes.

Case Study : Investigations into the use of this compound in creating polymer matrices have shown improvements in thermal stability and mechanical properties compared to traditional materials .

Mechanism of Action

The mechanism by which 2-(2-Chloro-4-fluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2-Chloro-4-fluorophenyl)ethanol and Analogues

Structural and Functional Group Analysis

Amine Derivatives 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride replaces the hydroxyl group with a primary amine (-NH₂), increasing basicity and enabling salt formation (HCl). 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride introduces a branched propane chain with a tertiary amine.

Halogen and Functional Group Variations 2-(4-Fluorophenyl)ethanol lacks the chlorine substituent, reducing electron-withdrawing effects. This increases electron density on the ring, altering reactivity in electrophilic substitutions (e.g., faster nitration compared to the target compound) . 2-(2-Chloro-4-fluorophenyl)oxirane replaces the hydroxyl group with an epoxide ring. The strained three-membered ring enhances reactivity in nucleophilic ring-opening reactions, useful in synthesizing diols or cross-linked polymers .

Complex Esters

Physicochemical and Application Differences

- Solubility and Polarity: The hydroxyl group in this compound increases polarity compared to its amine analogues, favoring solubility in alcohols and water. In contrast, the epoxide derivative (oxirane) is less polar but more reactive .

- Thermal Stability : Amine hydrochlorides (e.g., ) exhibit higher melting points due to ionic bonding, whereas the target compound’s melting point remains unreported but is anticipated to be lower.

- Biological Activity : Amine derivatives are more likely to exhibit pharmacological activity due to their ability to interact with biological targets (e.g., enzymes, receptors) .

Biological Activity

2-(2-Chloro-4-fluorophenyl)ethanol is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article reviews the chemical characteristics of the compound, its biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : C8H8ClF

- Molecular Weight : 174.6 g/mol

- Density : 1.284 g/cm³

- Boiling Point : 243.1°C at 760 mmHg

The compound features a chloro and fluorine substitution on a phenyl ring, which significantly influences its reactivity and biological interactions .

Anticancer Activity

In vitro studies have shown that chlorinated phenyl compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, pyrimidodiazepines containing a similar 2-chloro-4-anilinoquinazoline fragment demonstrated high cytotoxicity with IC50 values as low as 0.13 nM against MCF-7 cells .

A summary of anticancer activities observed in related compounds is provided below:

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pyrimidodiazepine | MCF-7 (breast cancer) | 0.13 |

| Hydrazones of benzoic acid | HepG2 (liver cancer) | 7.81 |

| Chlorinated phenols | Various tumor cells | Variable |

These findings suggest that the structural features of this compound may confer similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated the antimicrobial properties of various chlorinated compounds, revealing that those with ortho-substituted groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : In a comparative study of chlorinated phenolic compounds, researchers found that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications.

- Mechanistic Studies : Molecular docking studies have suggested that compounds similar to this compound can interact with key biological targets such as DNA and various kinases involved in cancer progression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.